1,3-Dicyclopentylpropan-2-one

Description

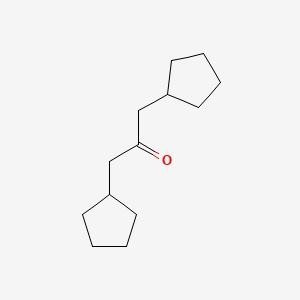

1,3-Dicyclopentylpropan-2-one is an organic compound with the molecular formula C13H20O It is a ketone with two cyclopentyl groups attached to the central carbon atom of a propanone structure

Structure

3D Structure

Properties

IUPAC Name |

1,3-dicyclopentylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c14-13(9-11-5-1-2-6-11)10-12-7-3-4-8-12/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYKPUFYBVECCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)CC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyclopentylpropan-2-one can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with 1,3-dibromopropane in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the alkylation reaction, and optimized reaction conditions, including temperature and pressure, are used to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopentylpropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1,3-dicyclopentylpropan-2-ol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketone derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ketones or other functionalized derivatives.

Scientific Research Applications

1,3-Dicyclopentylpropan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dicyclopentylpropan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of different products. The pathways involved depend on the specific reagents and conditions used in the reactions.

Comparison with Similar Compounds

Similar Compounds

1,3-Diphenylpropan-2-one: Similar structure but with phenyl groups instead of cyclopentyl groups.

1,3-Dicyclohexylpropan-2-one: Similar structure but with cyclohexyl groups instead of cyclopentyl groups.

1,3-Dimethylpropan-2-one: Similar structure but with methyl groups instead of cyclopentyl groups.

Uniqueness

1,3-Dicyclopentylpropan-2-one is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.

Biological Activity

1,3-Dicyclopentylpropan-2-one is a compound that has garnered attention for its potential biological activities. Understanding its biochemical properties, mechanisms of action, and implications for therapeutic applications is crucial for advancing research in medicinal chemistry and pharmacology. This article synthesizes available data on the biological activity of this compound, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, featuring two cyclopentyl groups attached to a propanone backbone. This structural configuration may influence its interaction with biological targets.

- IUPAC Name : this compound

- CAS Number : 858835-49-1

Research indicates that compounds similar to this compound may interact with various biological targets through several mechanisms:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against specific microbial strains.

- DNA Synthesis Interference : Related compounds have been shown to interfere with DNA synthesis processes, indicating potential cytotoxic effects that could be leveraged in cancer therapy.

Biochemical Pathways

The biological activity of this compound can be understood through its interaction with key biochemical pathways:

- Cytotoxicity : Evidence suggests that similar compounds can cause DNA damage, leading to apoptosis in cancer cells. This cytotoxic effect can be critical for developing anticancer agents.

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and promoting therapeutic benefits.

Anticancer Potential

A study investigated the anticancer effects of various dicyclic ketones, including this compound. The findings indicated that:

- In vitro Studies : The compound showed significant inhibition of cancer cell proliferation in multiple cell lines.

- Mechanism Elucidation : Further analysis revealed that the compound induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

Another study focused on the antimicrobial properties of dicyclic ketones. The results demonstrated:

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| C. albicans | 12 |

These results suggest that this compound possesses moderate antimicrobial activity against both bacterial and fungal strains.

Q & A

Q. What retrosynthetic approaches are viable for designing novel derivatives of this compound?

- Methodological Answer : Use AI-driven platforms (e.g., Pistachio, Reaxys) to identify disconnections at the ketone or cyclopentyl groups. Prioritize routes with minimal protecting groups and high atom economy. Validate with parallel synthesis and high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.